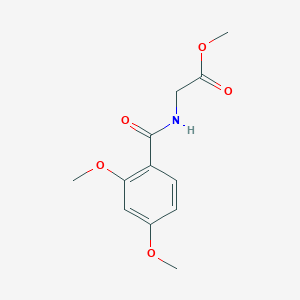![molecular formula C17H28N2O3S B5772954 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.
作用機序
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period of the heart. The blockade of IKr can also cause early afterdepolarizations (EADs) and triggered activity, which can lead to arrhythmias.
Biochemical and Physiological Effects
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have significant effects on the electrophysiology of the heart. It can prolong the QT interval and increase the risk of torsades de pointes, a type of ventricular tachycardia. Additionally, 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been found to have effects on other ion channels, such as the hERG potassium channel and the TRPV1 ion channel.
実験室実験の利点と制限
One advantage of using 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its selectivity for IKr, which allows for specific investigations into the role of this ion channel in cardiac electrophysiology. However, one limitation is that 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can have off-target effects on other ion channels, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is the development of more selective blockers of IKr, which could improve the specificity of experiments investigating this ion channel. Additionally, further research is needed to understand the effects of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide on other ion channels and to explore potential therapeutic applications of this compound. Finally, the development of new methods for synthesizing 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide could improve its availability for research purposes.
合成法
The synthesis of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide as a white crystalline solid.
科学的研究の応用
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively used in scientific research to study the role of IKr in cardiac cells. It has been found that 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can prolong the action potential duration and increase the risk of arrhythmias in the heart. Therefore, it is commonly used in electrophysiological studies to investigate the mechanism of cardiac arrhythmias and to test the efficacy of anti-arrhythmic drugs.
特性
IUPAC Name |
4-ethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-3-22-16-5-7-17(8-6-16)23(20,21)18-11-4-12-19-13-9-15(2)10-14-19/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZUGPQKDOXQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)


![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)